molecular formula C14H15NS2 B8106761 2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole

2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole

Cat. No.: B8106761
M. Wt: 261.4 g/mol
InChI Key: FYSHUUCMCLMDHR-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole is a heterocyclic compound that features a benzothiazole core with a benzylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole typically involves the reaction of 2-mercaptobenzothiazole with benzyl halides. This reaction can be carried out under mild conditions using a base such as potassium hydroxide (KOH) in an aqueous medium . The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the benzyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, environmentally friendly approaches, such as using water as a solvent, are preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Benzyl halides, potassium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzothiazoles depending on the substituent introduced.

Mechanism of Action

Comparison with Similar Compounds

2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole can be compared with other benzothiazole derivatives:

Properties

IUPAC Name

2-benzylsulfanyl-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS2/c1-2-6-11(7-3-1)10-16-14-15-12-8-4-5-9-13(12)17-14/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSHUUCMCLMDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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